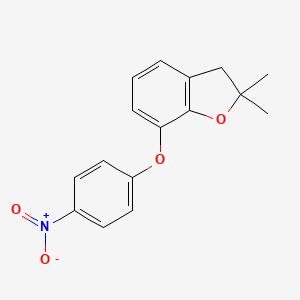

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with a 4-nitrophenoxy substituent and two methyl groups, making it a subject of interest in synthetic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to reduce the nitro group to an amine.

Substitution: Commonly involves replacing the nitro group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,2-Dimethyl-7-(4-aminophenoxy)-2,3-dihydro-1-benzofuran.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran exhibit significant anticancer properties. The benzofuran core is known to interact with biological targets such as enzymes and receptors involved in cancer pathways. Studies have shown that the nitrophenoxy group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, thus protecting cells from damage. This property is particularly relevant in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure contributes to improved resistance against degradation when exposed to heat and UV radiation, making it suitable for applications in coatings and plastics.

Nanocomposites

In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. By modifying the surface properties of nanoparticles, it enhances their compatibility with various matrices, thereby improving the performance of nanocomposites used in electronics and biomedical devices.

Environmental Science

Photodegradation Studies

The compound's photochemical behavior has been studied concerning its environmental impact. Understanding how this compound degrades under UV light is essential for assessing its persistence in the environment. Research indicates that it undergoes photodegradation, leading to less harmful byproducts, which is beneficial for environmental remediation efforts.

Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of compounds similar to this compound in inhibiting the growth of breast cancer cells. The research demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

Polymer Development

In a recent project aimed at developing high-performance polymers for automotive applications, researchers incorporated this compound into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength under extreme conditions.

Wirkmechanismus

The mechanism by which 2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzofuran core may interact with various enzymes and receptors, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(4-nitrophenyl) phosphate: Another compound with a nitrophenyl group, used in different applications.

4-Nitrophenyl acetate: Known for its use in enzymatic studies.

Uniqueness

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran stands out due to its unique combination of a benzofuran core and a nitrophenoxy substituent, which imparts distinct chemical and biological properties not found in similar compounds.

Biologische Aktivität

2,2-Dimethyl-7-(4-nitrophenoxy)-2,3-dihydro-1-benzofuran is a complex organic compound recognized for its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, including its effects on cancer cells and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with a nitrophenoxy substituent, which contributes to its biological activity. The structural formula can be represented as follows:

This structure suggests potential interactions with biological macromolecules due to the presence of electron-withdrawing and electron-donating groups.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |

| U-937 (Leukemia) | 10.38 | Caspase activation leading to apoptosis |

| A549 (Lung) | 12.00 | Cell cycle arrest at G1 phase |

These findings suggest that the compound operates through mechanisms that involve apoptosis induction and cell cycle regulation, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with key biochemical pathways involved in cell growth and survival. Specifically:

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound significantly increases caspase-3/7 activity in treated cells, indicating a strong apoptotic effect.

- DNA Interaction : Similar compounds have shown the ability to cause DNA strand breaks, suggesting that this compound may also affect nucleic acid synthesis pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound against human leukemia cell lines (U-937). The results indicated a dose-dependent response with an IC50 value of 10.38 µM. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related benzofuran derivatives highlighted that modifications at positions 4 and 7 are crucial for maintaining biological activity. Compounds lacking these substitutions demonstrated significantly reduced efficacy .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological profile. Preliminary assessments indicate moderate toxicity levels associated with skin and eye irritation upon exposure . Further studies are needed to evaluate chronic exposure effects.

Eigenschaften

IUPAC Name |

2,2-dimethyl-7-(4-nitrophenoxy)-3H-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-16(2)10-11-4-3-5-14(15(11)21-16)20-13-8-6-12(7-9-13)17(18)19/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKKSDBAJLZDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.